molecular formula C14H12ClN3OS B12924722 2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one

2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one

Cat. No.: B12924722
M. Wt: 305.8 g/mol
InChI Key: WRKUFZWLRXYSJZ-UHFFFAOYSA-N
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Description

2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring fused with a pyrazine ring. The presence of a chlorophenyl group and a methyl group enhances its chemical properties, making it a compound of interest in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one typically involves a multi-step process. One common method includes the reaction of 2-amino-5-chlorophenol with different aldehydes in N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . This reaction can be carried out using conventional heating or microwave heating to improve yield and reaction time.

Industrial Production Methods

In industrial settings, the synthesis of thiazolidinone derivatives often employs green chemistry principles to enhance selectivity, purity, and yield. Techniques such as multicomponent reactions, click reactions, and nano-catalysis are utilized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-(Substituted Phenyl)-thiazolidin-4-one: Similar structure but different substituents on the phenyl ring.

    3-(4-Chlorophenyl)-2-thioxothiazolidin-4-one: Contains a thioxo group instead of a pyrazine ring.

Uniqueness

2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one is unique due to its combined thiazolidine and pyrazine rings, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H12ClN3OS

Molecular Weight

305.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-methylpyrazin-2-yl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H12ClN3OS/c1-8-6-16-12(9-2-4-10(15)5-3-9)13(17-8)14-18-11(19)7-20-14/h2-6,14H,7H2,1H3,(H,18,19)

InChI Key

WRKUFZWLRXYSJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C2NC(=O)CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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